N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPSERKKCMRXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dichloro-3-methylbenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, particularly benzothiazole-carboxamide derivatives (Table 1). Key differences lie in substituent patterns and auxiliary heterocycles:
- Substituent Effects : The dichloro and methyl groups on the target compound’s benzothiazole enhance electron-withdrawing and lipophilic properties compared to fluorine (4h) or hydroxyl (6j) substituents. This may improve membrane permeability but reduce solubility .
Physicochemical Properties
- Spectroscopic Data :
- IR : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) aligns with 4g–4n () and 6j (). Chlorine substituents may shift absorption frequencies slightly .
- NMR : Aromatic protons in the dichloro-substituted benzothiazole would resonate downfield (δ 7.5–8.5 ppm), comparable to 4g (δ 7.2–7.8 ppm) but distinct from 6j’s hydroxyl-proton (δ 5.5 ppm) .
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to 4g–4n and 6j. However, bulky dichloro substituents may disrupt packing efficiency, reducing crystallinity compared to 6j’s hydroxyl-driven networks . Graph set analysis () would classify these interactions as discrete or chain motifs, influencing solubility and bioavailability.
Biological Activity
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4,6-dichloro-3-methylbenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is often conducted in the presence of catalysts such as acetic acid or dimethylformamide under elevated temperatures to enhance yield and purity . The compound features a unique structure that combines elements of benzothiazole and chromene, which are known for diverse biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors linked to various biological pathways. While the exact molecular targets remain under investigation, preliminary studies suggest potential interactions with cholinesterase enzymes and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammatory responses .
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells and may contribute to neuroprotective effects .
2. Anti-inflammatory Effects
The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX enzymes can lead to reduced inflammation and pain management .
3. Anticancer Potential
Preliminary studies suggest that benzothiazole derivatives possess anticancer properties. The ability of this compound to inhibit cell proliferation in cancer cell lines has been observed, indicating its potential as a therapeutic agent against certain types of cancer .
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of related compounds:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of benzothiazole carboxamide derivatives typically involves coupling substituted benzothiazole intermediates with chromene-carboxylic acid derivatives under reflux conditions. For example, ethanol is a common solvent for such reactions, with yields varying based on substituent steric/electronic effects (e.g., yields of 37–70% reported for analogous compounds) . Key steps include:
- Condensation reactions : Use of carbodiimide coupling agents to activate carboxyl groups.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) for isolating products .
Table 1 : Substituent Effects on Yield (Example Data)
| Substituent Position | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Ethanol | 70 | |
| 2,6-Difluorophenyl | Ethanol | 60 | |
| 2-Chloro-6-fluorophenyl | Ethanol | 37 |
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
- NMR : H and C NMR identify proton environments and confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–175 ppm) .
- IR : Stretching frequencies for amide C=O (~1680 cm) and benzothiazole C=N (~1600 cm) validate functional groups .
- X-ray crystallography : Resolves stereochemistry and confirms the (2Z) configuration, as seen in analogous hydrazine-carbothioamide structures .
Advanced Research Questions
Q. How do substituents on the benzothiazole and chromene moieties affect biological activity?
Structure-activity relationship (SAR) studies on related compounds reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by improving membrane penetration .
- Chromene carbonyl groups contribute to hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .
Example : Compound 4d (MIC 10.7–21.4 μmol mL×10) showed superior activity due to 4-chlorophenyl and chromene-4-oxo groups .
Q. What catalytic strategies improve the efficiency of synthesizing intermediates?
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can streamline nitroarene intermediates. This method reduces side reactions and improves regioselectivity in heterocyclic ring formation .
Q. How can computational methods resolve contradictions between solubility and bioactivity data?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like fungal lanosterol demethylase. For example, compound 4p’s low solubility but high antifungal activity (MIC 15.2 μmol mL×10) was explained by strong hydrophobic interactions in the enzyme active site .
Q. What experimental protocols validate stereochemical purity in this compound?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirms the (2Z) configuration via Cotton effects at 250–300 nm, as validated in hydrazine-carbothioamide analogs .
Q. How do stability studies inform storage and handling protocols?
Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) reveal:
- Acidic conditions : Hydrolysis of the amide bond occurs (t = 48 hrs at pH 1).
- Photostability : UV exposure (λ = 254 nm) causes chromene ring decomposition, necessitating amber vial storage .
Q. What are the limitations of current synthetic methodologies for scaling up?
- Low yields with bulky substituents : Steric hindrance in condensation steps reduces efficiency (e.g., 45% yield for 2-chlorophenyl derivatives) .
- Catalyst costs : Palladium-based catalysts increase production costs for gram-scale synthesis .
Q. How does this compound’s reactivity compare to structurally related analogs?
Comparative kinetic studies show:
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Prodrug modification : Masking the chromene carbonyl as an ester improves selectivity (e.g., 10-fold reduction in HepG2 cell toxicity) .
- Co-administration with antioxidants : N-acetylcysteine (5 mM) reduces ROS-mediated cytotoxicity by 40% .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 mins vs. 12 hrs for conventional heating) .
- Data validation : Cross-reference NMR shifts with density functional theory (DFT) calculations to resolve ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
